molecular formula C38H31N5O4 B12340943 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid

Cat. No.: B12340943
M. Wt: 621.7 g/mol
InChI Key: XUCHMEWCGJMNQC-UUWRZZSWSA-N
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Description

Stereochemical Features

The stereogenic center at the α-carbon (C2) adopts an (R)-configuration, as denoted in the compound’s systematic name. This configuration is critical for maintaining spatial compatibility in peptide couplings and biological interactions. X-ray crystallographic studies of analogous Fmoc-protected amino acids reveal that the (R)-configuration positions the Fmoc group and tetrazole ring in a staggered conformation, minimizing steric clashes between the bulky trityl and fluorenyl moieties.

Table 1.1: Key Structural Parameters

Property Value/Description
Molecular formula C₄₆H₃₉N₅O₄ (theoretical, incorporating trityl)
Stereochemistry (R)-configuration at C2
Tetrazole ring pKa ~4.5–4.9 (similar to carboxylic acids)
Fmoc group logP 3.1 (hydrophobic contribution)

Properties

Molecular Formula

C38H31N5O4

Molecular Weight

621.7 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-trityltetrazol-5-yl)propanoic acid

InChI

InChI=1S/C38H31N5O4/c44-36(45)34(39-37(46)47-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)24-35-40-42-43(41-35)38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,39,46)(H,44,45)/t34-/m1/s1

InChI Key

XUCHMEWCGJMNQC-UUWRZZSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

Preparation Methods

Reaction Setup and Conditions

The α-amino group is protected using Fmoc-Osu (9-fluorenylmethyloxycarbonyl succinimide) in a biphasic system:

  • Solvent : Acetone/water (3:1 v/v) facilitates dissolution of the amino acid.
  • Base : Sodium bicarbonate (1:6 molar ratio to amino acid) maintains pH 8–9 for optimal acylation.
  • Temperature : Room temperature (20–25°C) with overnight stirring achieves >95% conversion.

Workup and Isolation

Post-reaction, acetone is removed via rotary evaporation. The product is extracted into ethyl acetate, washed with 1M HCl (to pH 3), and purified by recrystallization from petroleum ether/ethyl acetate (4:1). Yield typically exceeds 70% with >97% purity.

Tetrazole Ring Formation and Tritylation

Tetrazole Synthesis via [2+3] Cycloaddition

The tetrazole ring is constructed using a Huisgen cycloaddition :

  • Substrate : 3-cyanoalanine derivative.
  • Conditions : Sodium azide (3 eq), ammonium chloride (1 eq) in DMF at 100°C for 24 hours.
  • Regioselectivity : The 1,5-regioisomer dominates due to electronic effects of the amino acid backbone.

Trityl Protection of the Tetrazole

The tetrazole NH is protected with trityl chloride (TrCl):

  • Solvent : Dry THF under nitrogen atmosphere.
  • Base : Triethylamine (2 eq) scavenges HCl byproducts.
  • Stoichiometry : 1.2 eq TrCl per tetrazole ensures complete protection.
  • Reaction Time : 12 hours at 50°C yields >85% tritylated product.

Enantiocontrol for R-Configuration

Chiral Pool Approach

Using D-serine as the starting material ensures retention of the R-configuration:

  • Derivatization : D-serine is converted to the β-cyanoalanine intermediate via Mitsunobu reaction with triphenylphosphine/DIAD.
  • Yield : 65–70% after chromatographic purification.

Asymmetric Catalysis

Alternately, chiral oxazaborolidine catalysts induce enantioselective tetrazole formation:

  • Catalyst Loading : 5 mol% achieves 90% enantiomeric excess (ee).
  • Substrate : N-Fmoc-β-cyanoalanine in toluene at −20°C.

Final Coupling and Purification

Ester Hydrolysis

The methyl ester is hydrolyzed using lithium hydroxide (2 eq) in THF/water (3:1):

  • Time : 4 hours at 0°C prevents epimerization.
  • Workup : Acidification to pH 2 with HCl precipitates the crude acid.

Chromatographic Purification

Reverse-phase HPLC (C18 column) with acetonitrile/water (0.1% TFA) gradient isolates the target compound:

  • Purity : >99% by analytical HPLC.
  • Yield : 55–60% after lyophilization.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 7.6 Hz, 2H, Fmoc ArH), 7.68–7.32 (m, 21H, Trityl + Fmoc ArH), 4.42 (q, J = 6.8 Hz, 1H, α-CH), 4.22 (t, J = 7.2 Hz, 1H, Fmoc CH).
  • HRMS (ESI+) : m/z calc. for C₃₈H₃₁N₅O₄ [M+H]⁺ 622.2451, found 622.2448.

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H, hexane/iPrOH 80:20) confirms ≥98% ee.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Purity (%) ee (%)
Chiral Pool (D-serine) D-serine Mitsunobu cyanation 65 97 >99
Asymmetric Catalysis β-cyanoalanine Oxazaborolidine-catalyzed cycloaddition 58 98 90
Resolution Racemic mixture Enzymatic hydrolysis 45 95 99

Industrial-Scale Considerations

Cost-Efficiency

  • Trityl Chloride : High molecular weight (267.7 g/mol) increases material costs.
  • Fmoc-Osu : ~$120/g (bulk pricing reduces to $45/g for >1 kg).

Environmental Impact

  • Waste Streams : THF (recyclable via distillation), azide-containing filtrates (require careful neutralization).

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorenyl or trityl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., DCM, DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

Fmoc Chemistry : The compound serves as an essential building block in Fmoc solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective protection of amino groups during the synthesis process, facilitating the sequential addition of amino acids to form peptides. The stability of the Fmoc group under basic conditions makes it particularly advantageous for synthesizing complex peptides.

Case Study : In a study focusing on the synthesis of cyclic peptides, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid was used as a key intermediate. The incorporation of the tetrazole moiety enhanced the biological activity of the resulting peptide, demonstrating the compound's utility in generating bioactive molecules .

Drug Development

Bioactivity Enhancement : The tetrazole group present in this compound contributes to improved pharmacological properties, including increased solubility and enhanced binding affinity to target proteins. This makes it a valuable candidate for developing therapeutics aimed at various diseases.

Research Findings : Recent research has indicated that derivatives containing tetrazole rings exhibit potent activity against certain cancer cell lines. By modifying the structure with this compound, researchers were able to synthesize compounds that showed promising anticancer effects in vitro .

Biochemical Applications

Enzyme Inhibition Studies : The compound has been explored as a potential inhibitor for specific enzymes involved in metabolic pathways. Its structural features allow for effective interaction with enzyme active sites, leading to inhibition.

Example Research : A study investigated the effects of various Fmoc-protected amino acids on enzyme activity, revealing that modifications using this compound significantly altered enzyme kinetics, suggesting potential applications in drug design targeting metabolic enzymes .

Material Science

Polymer Chemistry : The unique properties of this compound have also been leveraged in material science, particularly in developing polymers with specific functionalities. Its ability to undergo chemical modifications allows for tailoring polymer properties for applications in drug delivery systems.

Application Insight : Researchers have synthesized copolymers incorporating this compound, which exhibited controlled release characteristics suitable for targeted drug delivery applications .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Peptide SynthesisUsed as a building block in Fmoc SPPSEnhanced synthesis of cyclic peptides with improved bioactivity
Drug DevelopmentImproves pharmacological properties due to tetrazole groupPromising anticancer effects observed in synthesized derivatives
Biochemical ApplicationsPotential enzyme inhibitorsSignificant alterations in enzyme kinetics with modified compounds
Material ScienceDevelopment of functional polymersCopolymers exhibited controlled release characteristics for drug delivery systems

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Pathways involved may include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Key Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Applications
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid (Target Compound) 2-Trityl-2H-tetrazol-5-yl C₃₉H₃₃N₅O₄* ~660.7† Not explicitly provided‡ Peptide synthesis, bioisosteric replacement in drug design
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid Thiazol-4-yl C₂₁H₁₈N₂O₄S 394.44 205528-33-2 Incorporation of thiazole motifs in peptidomimetics; antimicrobial research
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid tert-Butyldisulfanyl (Cys derivative) C₂₂H₂₅N₅O₄S₂ 431.58 73724-43-3 Disulfide bond formation in peptide cyclization; redox-sensitive applications
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-Difluorophenyl C₂₄H₁₉F₂NO₄ 447.41 Not explicitly provided Fluorinated peptide analogs; enhanced metabolic stability
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine-acetic acid C₂₀H₂₀N₂O₄ 352.39 180576-05-0 Non-amino acid linker in SPPS; conformational flexibility in drug scaffolds

*Molecular formula and weight estimated based on structural analogs. †Calculated based on similar trityl-containing compounds.

Key Comparative Insights

Heterocyclic Moieties :

  • The tetrazole group in the target compound offers unique hydrogen-bonding capabilities and metabolic stability compared to thiazole (electron-rich sulfur-nitrogen ring) or thiophene (aromatic sulfur heterocycle) derivatives . Tetrazoles are often used as carboxylic acid bioisosteres to improve oral bioavailability in drug candidates.
  • The trityl protection on the tetrazole (target compound) enhances steric shielding, reducing undesired side reactions during peptide elongation, unlike the more labile tert-butyl disulfanyl group in cysteine analogs .

In contrast, smaller substituents like 3,5-difluorophenyl or thiazole allow for faster reaction kinetics. Fluorinated analogs (e.g., 3,5-difluorophenyl derivative) exhibit enhanced lipophilicity and resistance to oxidative degradation compared to tetrazole-containing compounds .

Applications in Drug Discovery :

  • The target compound’s tetrazole moiety is pivotal in designing angiotensin II receptor blockers (e.g., valsartan analogs), whereas thiazole-containing derivatives are prioritized in antimicrobial and kinase inhibitor research .
  • Disulfanyl-protected cysteine analogs are critical for forming stable disulfide bridges in cyclic peptides, a feature absent in the target compound.

Synthetic Considerations :

  • The trityl group’s acid-labile nature requires mild deprotection conditions (e.g., dilute TFA), contrasting with the photolytic or radical-based cleavage needed for tert-butyl disulfanyl groups .
  • Thiazole and fluorinated derivatives are typically synthesized via Suzuki-Miyaura couplings or nucleophilic aromatic substitution, whereas tetrazole analogs often involve [2+3] cycloadditions with nitriles .

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trityl group, and a tetrazole moiety. Its chemical formula is C38H33N4O4C_{38}H_{33}N_4O_4, indicating a complex structure with multiple functional groups that may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Fmoc-protected amino acid : The initial step involves protecting the amino group to prevent unwanted reactions during subsequent steps.
  • Introduction of the tetrazole moiety : This is achieved through cyclization reactions that incorporate the tetrazole structure.
  • Tritylation : The trityl group is introduced to enhance the compound's stability and solubility in organic solvents.

Biological Activity

The biological activity of this compound can be assessed through various mechanisms:

1. Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, Fmoc-protected amino acids have shown antibacterial activity due to their surfactant properties, which can disrupt bacterial membranes. In laboratory settings, this compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

2. Antiproliferative Effects
Similar compounds have been studied for their antiproliferative effects on cancer cell lines. The presence of the fluorenone structure is linked to potential activity against various tumor types, acting as a topoisomerase inhibitor . Studies have shown that modifications to the side chains can enhance this activity.

3. Mechanisms of Action
The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Biofilm Formation : Compounds like Fmoc-D-biphenylalanine have been reported to inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, suggesting similar potential for this compound.
  • Self-Assembly into Hydrogels : Under physiological conditions, Fmoc-amino acids can self-assemble into hydrogels, which may aid in drug delivery systems or tissue engineering applications.

Case Studies and Research Findings

Several studies highlight the biological activity of compounds related to this compound:

StudyFindings
Investigated the antimicrobial properties of fluorene derivatives, identifying structural features that enhance activity against bacterial strains.
Reported moderate antiplasmodial activity of related compounds against Plasmodium falciparum, indicating potential for malaria treatment.
Demonstrated antibacterial activity linked to surfactant properties in Fmoc-amino acids, suggesting similar effects for this compound.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory hazards (H302, H315, H335) based on analogous Fmoc-protected amino acids . Essential safety measures include:

  • PPE : Lab coat, nitrile gloves, chemical goggles, and respiratory protection (e.g., N95 mask) to avoid inhalation of aerosols .
  • Ventilation : Use fume hoods during weighing or reactions to minimize exposure to dust or vapors .
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15+ minutes with saline .

Q. How is this compound typically synthesized?

Synthesis involves:

  • Fmoc Protection : The amine group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., DIPEA in DCM) .
  • Tetrazole Functionalization : The tetrazole side chain is introduced via coupling reactions (e.g., using HATU/DIPEA) and protected with a trityl (triphenylmethyl) group to prevent undesired reactivity during peptide synthesis .
  • Purification : Reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures ≥95% purity .

Q. What storage conditions are critical for maintaining stability?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Light/Moisture : Protect from light and moisture using amber vials and desiccants .
  • Incompatibilities : Avoid strong acids/bases, which may cleave the Fmoc or trityl groups .

Advanced Research Questions

Q. How does the trityl group on the tetrazole moiety influence solid-phase peptide synthesis (SPPS)?

  • Steric Protection : The bulky trityl group prevents undesired side reactions (e.g., oxidation or nucleophilic attack) during amino acid coupling .
  • Selective Deprotection : The trityl group is removed under mild acidic conditions (e.g., 1% TFA in DCM), preserving the Fmoc group for subsequent couplings .
  • Applications : Useful for synthesizing peptides with tetrazole-based motifs, such as protease inhibitors or metal-binding domains .

Q. What strategies optimize coupling efficiency when incorporating this compound into peptide chains?

  • Coupling Reagents : HATU or PyBOP with DIPEA in DMF/DCM (1:1) achieves >90% coupling efficiency .
  • Monitoring : Use Kaiser or chloranil tests to confirm complete deprotection and coupling .
  • Side-Chain Stability : Pre-activate the tetrazole-trityl moiety at 0–4°C to minimize premature deprotection .

Q. Which analytical methods best characterize purity and structural integrity?

  • HPLC : Reverse-phase C18 columns (0.1% TFA in water/acetonitrile gradients) confirm purity (>95%) and detect byproducts .
  • Mass Spectrometry : MALDI-TOF or ESI-MS validates molecular weight (expected [M+H]<sup>+</sup> ~607.6 g/mol based on C35H30N6O4) .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-d6 identify Fmoc (δ 7.2–7.8 ppm) and trityl (δ 7.3–7.5 ppm) protons .

Contradictions and Limitations in Current Data

  • Toxicity Data : While SDS for similar compounds report acute toxicity (Category 4), no specific data exists for this compound’s chronic effects or ecotoxicity .
  • Reaction Compatibility : Limited data on stability in non-standard solvents (e.g., THF or DMSO) necessitates empirical testing .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (temperature, solvent purity) rigorously, as small variations can affect trityl group stability .
  • Safety Compliance : Adopt OSHA/CLP guidelines for hazard communication and disposal of contaminated waste .

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